molecular formula C8H14O B054832 (E)-3-Methylhept-4-en-2-one CAS No. 113858-63-2

(E)-3-Methylhept-4-en-2-one

Cat. No. B054832
M. Wt: 126.2 g/mol
InChI Key: XPLOASGINJRAFI-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-Methylhept-4-en-2-one is a chemical compound that belongs to the class of ketones. It is also known as the "scent of cucumber" due to its characteristic odor. This compound has been extensively studied for its various applications in scientific research.

Mechanism Of Action

The mechanism of action of (E)-3-Methylhept-4-en-2-one is not well understood. However, it is believed to interact with specific receptors in the olfactory system, leading to the perception of its characteristic odor. It may also have other biological effects that are yet to be discovered.

Biochemical And Physiological Effects

(E)-3-Methylhept-4-en-2-one has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant and antimicrobial properties. It also has been shown to have an inhibitory effect on the growth of cancer cells. However, further research is needed to fully understand its biological effects.

Advantages And Limitations For Lab Experiments

(E)-3-Methylhept-4-en-2-one has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It also has a well-characterized structure and properties. However, it has some limitations, such as its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of (E)-3-Methylhept-4-en-2-one. One area of research could be to investigate its potential as a therapeutic agent for various diseases. Another area of research could be to study its interactions with specific receptors in the olfactory system and its potential role in the perception of other odors. Additionally, further research could be done to optimize the synthesis method and improve the yield and purity of the product.
Conclusion:
In conclusion, (E)-3-Methylhept-4-en-2-one is a versatile compound with various applications in scientific research. Its well-characterized structure and properties make it an attractive starting material for the synthesis of other compounds. Its potential biological and pharmacological properties make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and its potential as a therapeutic agent.

Synthesis Methods

(E)-3-Methylhept-4-en-2-one can be synthesized using various methods. One of the most common methods is the oxidation of (E)-3-Methylhept-4-en-2-ol using potassium permanganate. Another method involves the reaction of 3-methylhept-4-en-2-one with sodium borohydride in the presence of a catalyst. The yield and purity of the product depend on the reaction conditions used.

Scientific Research Applications

(E)-3-Methylhept-4-en-2-one has various applications in scientific research. It is commonly used as a flavor and fragrance agent in the food and cosmetic industry. It is also used as a starting material for the synthesis of other compounds. In addition, (E)-3-Methylhept-4-en-2-one has been extensively studied for its biological and pharmacological properties.

properties

CAS RN

113858-63-2

Product Name

(E)-3-Methylhept-4-en-2-one

Molecular Formula

C8H14O

Molecular Weight

126.2 g/mol

IUPAC Name

(E)-3-methylhept-4-en-2-one

InChI

InChI=1S/C8H14O/c1-4-5-6-7(2)8(3)9/h5-7H,4H2,1-3H3/b6-5+

InChI Key

XPLOASGINJRAFI-AATRIKPKSA-N

Isomeric SMILES

CC/C=C/C(C)C(=O)C

SMILES

CCC=CC(C)C(=O)C

Canonical SMILES

CCC=CC(C)C(=O)C

synonyms

4-Hepten-2-one, 3-methyl-, (E)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.